molecular formula C9H11Cl2N3S B1372320 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea CAS No. 1152584-89-8

3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea

Cat. No.: B1372320
CAS No.: 1152584-89-8
M. Wt: 264.17 g/mol
InChI Key: YKOQAYBRGFQIDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea typically involves the reaction of 2,4-dichloroacetophenone with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

Scientific Research Applications

3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The molecular targets include:

Comparison with Similar Compounds

3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₉H₁₂ClN₃S
  • IUPAC Name : this compound

This structure features a thiourea moiety, which is known for conferring various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key aspects include:

  • Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways, which is crucial for its anticancer effects.
  • Cellular Pathway Disruption : It disrupts cellular signaling and replication processes, leading to reduced proliferation of cancer cells and pathogens.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa40 µg/mL
Candida albicans30 µg/mL

These findings indicate that the compound may be effective in treating bacterial and fungal infections.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines. Notable findings include:

  • Lung Adenocarcinoma : The compound exhibited potent inhibitory activity against the SPAC1 lung adenocarcinoma cell line with an IC₅₀ value of approximately 10 µM .
  • Mechanism of Action : It targets pathways involved in cell proliferation and angiogenesis, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of thiourea derivatives, including this compound. Here are some key findings:

  • Antitumor Evaluation : A study synthesized a series of thiourea derivatives and assessed their antitumor activities. The results indicated that modifications to the thiourea scaffold could enhance anticancer efficacy significantly .
  • Antimicrobial Screening : A comprehensive evaluation of various thiourea derivatives revealed that those with halogen substitutions showed improved antimicrobial properties compared to their non-halogenated counterparts .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiourea compounds have shown that electron-withdrawing groups like chlorine enhance biological activity by increasing lipophilicity and improving cellular uptake .

Properties

IUPAC Name

1-amino-3-[1-(2,4-dichlorophenyl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3S/c1-5(13-9(15)14-12)7-3-2-6(10)4-8(7)11/h2-5H,12H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOQAYBRGFQIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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